molecular formula C15H22F3N3 B4898892 4-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazin-1-amine

4-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazin-1-amine

Cat. No.: B4898892
M. Wt: 301.35 g/mol
InChI Key: PPIUQZCZOOOTQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazin-1-amine is a complex organic compound that features a piperazine ring substituted with a trifluoromethylphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazin-1-amine typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

4-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazin-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazin-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazin-1-amine is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

4-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22F3N3/c1-12(19-21-8-6-20(2)7-9-21)10-13-4-3-5-14(11-13)15(16,17)18/h3-5,11-12,19H,6-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIUQZCZOOOTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NN2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.